

2-Bromo-4-methoxybenzenesulfonyl chloride chemical structure and CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-4-methoxybenzenesulfonyl chloride
Cat. No.:	B1369141

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-4-methoxybenzenesulfonyl Chloride** for Advanced Research Applications

Introduction

2-Bromo-4-methoxybenzenesulfonyl chloride is a specialized aromatic sulfonyl chloride that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring an electron-withdrawing bromine atom and an electron-donating methoxy group, imparts distinct reactivity and structural properties. This guide provides an in-depth analysis of its chemical identity, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.

PART 1: Compound Identification and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. **2-Bromo-4-methoxybenzenesulfonyl chloride** is identified by the CAS Number 23095-16-1.^{[1][2][3]} Its molecular structure and key physicochemical data are summarized below.

Chemical Structure

The structure consists of a benzene ring substituted with a sulfonyl chloride group, a bromine atom at the ortho position, and a methoxy group at the para position relative to the sulfonyl chloride.

Caption: Chemical structure of **2-Bromo-4-methoxybenzenesulfonyl chloride**.

Physicochemical Data Summary

Identifier	Value	Source(s)
CAS Number	23095-16-1	[1] [2] [3]
Molecular Formula	C ₇ H ₆ BrClO ₃ S	[2] [4]
Molecular Weight	285.55 g/mol	[2]
MDL Number	MFCD08752806	[1] [2]
Purity	Typically ≥95%	[1]
Appearance	White powder/solid	[5]

PART 2: Synthesis and Mechanistic Considerations

The synthesis of substituted benzenesulfonyl chlorides often involves electrophilic aromatic substitution. A common and effective method is the direct chlorosulfonation of a corresponding substituted benzene precursor.

Proposed Synthesis Workflow

The logical precursor for **2-Bromo-4-methoxybenzenesulfonyl chloride** is 3-bromoanisole (2-bromo-1-methoxybenzene). The workflow involves reacting 3-bromoanisole with chlorosulfonic acid. The directing effects of the methoxy (ortho-, para-directing) and bromo (ortho-, para-directing) groups guide the incoming chlorosulfonyl group. The para position to the strongly activating methoxy group is the most sterically accessible and electronically favorable position for substitution.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of aryl sulfonyl chlorides.

Detailed Synthesis Protocol

This protocol is adapted from a general procedure for the synthesis of a similar isomer, 3-bromo-4-methoxybenzenesulfonyl chloride.[6]

- Preparation: Dissolve 3-bromoanisole (10.0 mmol, 1.87 g) in chloroform (5 mL) in a flask equipped with a magnetic stirrer and a dropping funnel.
- Cooling: Cool the solution in an ice-salt bath to a temperature between -5 °C and 0 °C. This is critical to control the exothermic reaction with chlorosulfonic acid and prevent side reactions.
- Chlorosulfonation: Slowly add chlorosulfonic acid (30.0 mmol, 2.0 mL) dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The slow addition is a key safety and selectivity measure.
- Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour to ensure the reaction goes to completion.
- Quenching: Carefully pour the reaction mixture onto crushed ice. This step hydrolyzes excess chlorosulfonic acid and precipitates the product.
- Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with chloroform.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-Bromo-4-methoxybenzenesulfonyl chloride**. Further purification can be achieved by recrystallization if necessary.

PART 3: Chemical Reactivity and Applications in Drug Discovery

The reactivity of **2-Bromo-4-methoxybenzenesulfonyl chloride** is dominated by the sulfonyl chloride functional group, which is a potent electrophile. This makes it an excellent reagent for forming sulfonamides, a privileged scaffold in medicinal chemistry due to its chemical stability and ability to act as a hydrogen bond donor and acceptor.

Nucleophilic Substitution: The Cornerstone of Utility

The primary reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. They readily react with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and sulfonic esters, respectively.

[Click to download full resolution via product page](#)

Caption: Mechanism for sulfonamide formation.

The reaction with a primary or secondary amine is particularly important in drug development. The resulting sulfonamide linkage is found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The presence of the bromo- and methoxy-substituents on the aromatic ring allows for fine-tuning of the electronic and steric properties of the resulting sulfonamide, which can be leveraged in structure-activity relationship (SAR) studies. Furthermore, the bromine atom provides a handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of complex molecular architectures.[7]

Applications in Medicinal Chemistry

- **Scaffold Synthesis:** It serves as a key intermediate for introducing the 2-bromo-4-methoxyphenylsulfonyl moiety into target molecules. This group can influence pharmacokinetic properties like solubility and cell permeability.[8]

- Structure-Activity Relationship (SAR) Studies: The defined substitution pattern allows for systematic modification of lead compounds. The bromine can be replaced using cross-coupling chemistry to explore a variety of substituents at that position, while the sulfonamide nitrogen can be alkylated or acylated.
- Protecting Group Chemistry: While less common for this specific molecule, related sulfonyl chlorides are used to protect amines. The resulting sulfonamide is stable to many reaction conditions and can be cleaved when needed.

PART 4: Safety, Handling, and Storage

2-Bromo-4-methoxybenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Identification

The compound is classified as causing severe skin burns and eye damage.[\[1\]](#)[\[9\]](#) It reacts with water, potentially liberating toxic gas.[\[10\]](#)

GHS Classification	Hazard Statement	Precautionary Statements (selected)
Skin Corrosion/Irritation, Category 1B/1C	H314: Causes severe skin burns and eye damage	P260, P280, P301+P330+P331, P305+P351+P338, P310
Corrosive to metals	May be corrosive to metals	P234

Data compiled from multiple safety data sheets.[\[5\]](#)[\[9\]](#)[\[11\]](#)[\[12\]](#)

Handling and Storage Recommendations

- Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[\[5\]](#)[\[9\]](#) Avoid breathing dust.[\[5\]](#) An eyewash station and safety shower must be readily accessible.[\[11\]](#)

- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as water, bases, strong oxidizing agents, and amines.[10][11] Keep the container tightly closed. For long-term storage, refrigeration is recommended.[12]

Conclusion

2-Bromo-4-methoxybenzenesulfonyl chloride is a valuable and versatile reagent for chemical synthesis, particularly within the field of drug discovery. Its well-defined structure and predictable reactivity at the sulfonyl chloride group allow for the reliable construction of sulfonamide-containing molecules. The presence of orthogonal functional handles (bromo and methoxy groups) further enhances its utility, enabling complex, multi-step syntheses and extensive SAR exploration. Adherence to strict safety protocols is mandatory when handling this corrosive and reactive compound. This guide provides the foundational knowledge for its effective and safe utilization in advanced research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 23095-16-1 Cas No. | 2-Bromo-4-methoxybenzenesulfonyl chloride | Apollo [store.apolloscientific.co.uk]
- 2. 2-Bromo-4-methoxybenzenesulfonyl chloride [oakwoodchemical.com]
- 3. Benzenesulfonyl chloride, 2-broMo-4-Methoxy- | 23095-16-1 [chemicalbook.com]
- 4. 2-BROMO-4-METHOXYBENZENESULFONYL CHLORIDE CAS#: [m.chemicalbook.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinfo.com [nbinfo.com]
- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]
- 11. chemscene.com [chemscene.com]
- 12. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [2-Bromo-4-methoxybenzenesulfonyl chloride chemical structure and CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1369141#2-bromo-4-methoxybenzenesulfonyl-chloride-chemical-structure-and-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com